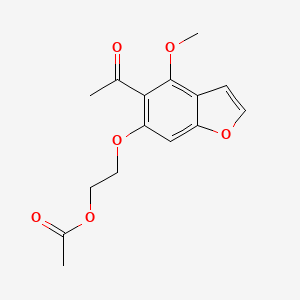

2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate: is a compound with an intriguing structure It combines elements from both benzofuran and acetate moieties

-

Benzofuran: : This aromatic heterocycle consists of a fused benzene ring and an oxygen atom in the five-membered furan ring. Benzofurans exhibit diverse biological activities and are found in natural products and synthetic compounds.

-

Acetate: : The acetate group (CH₃COO⁻) is a common functional group derived from acetic acid. It plays a crucial role in various chemical reactions and metabolic processes.

Preparation Methods

Synthetic Routes: The synthesis of 2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate involves several steps. One possible route includes the following transformations:

-

Benzofuran Synthesis: : Start by synthesizing the benzofuran ring. Various methods, such as cyclization of o-hydroxyacetophenones or oxidative cyclization of phenols, can be employed .

-

Acetylation: : Introduce the acetyl group by reacting the benzofuran with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

-

Etherification: : Finally, react the acetylated benzofuran with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthetic steps outlined above provide a general framework for preparing this compound.

Chemical Reactions Analysis

2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate: can undergo several reactions:

-

Hydrolysis: : Treatment with aqueous acid or base leads to cleavage of the ester bond, yielding the corresponding alcohol and acetic acid.

-

Substitution Reactions: : The acetate group can be replaced by other nucleophiles (e.g., amines, alcohols) via nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in various fields:

-

Medicine: : Its potential as a drug candidate warrants investigation. Researchers explore its pharmacological properties, bioavailability, and toxicity.

-

Chemical Biology: : Scientists study its interactions with biological macromolecules (e.g., proteins, DNA) to understand its mode of action.

-

Industry: : It may serve as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The exact mechanism by which 2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further exploration could reveal related structures and their unique features.

Biological Activity

2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant effects. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the reaction between 5-acetyl-4-methoxybenzofuran and ethyl acetate under specific conditions. The methodology often utilizes various catalysts and solvents to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, in vitro studies have shown that related benzofuran derivatives possess IC50 values in the nanomolar range against HeLa and MDA-MB-231 cells, indicating potent anticancer properties. The structure-activity relationship (SAR) suggests that modifications at specific positions on the benzofuran ring can enhance or reduce activity:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 4.6 |

| CA-4 | MDA-MB-231 | 4.5 |

| CA-4 | A549 | 180 |

| CA-4 | HT-29 | 3100 |

| CA-4 | MCF-7 | 370 |

These findings demonstrate that structural modifications can lead to variations in potency, emphasizing the importance of the methoxy group at the C-6 position for maintaining high activity levels .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Studies have shown that derivatives exhibit broad-spectrum activity against various bacterial strains. For instance, compounds derived from similar structures have shown significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Antioxidant assays reveal that this compound demonstrates notable free radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicates that this compound can effectively reduce oxidative stress markers in vitro, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Case Studies

- Anticancer Study : In a study evaluating the efficacy of various benzofuran derivatives, it was found that those with methoxy substitutions exhibited enhanced cytotoxicity towards cancer cell lines such as HeLa and MCF-7. The study highlighted how structural modifications could lead to a significant increase in potency compared to unsubstituted analogs .

- Antimicrobial Evaluation : A series of synthesized derivatives were tested against a panel of microorganisms, demonstrating effective antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

- Antioxidant Assessment : Compounds were subjected to DPPH and ABTS assays, showing promising results with IC50 values significantly lower than those of established antioxidants like ascorbic acid. This positions them as potential candidates for further development in nutraceutical applications .

Properties

Molecular Formula |

C15H16O6 |

|---|---|

Molecular Weight |

292.28 g/mol |

IUPAC Name |

2-[(5-acetyl-4-methoxy-1-benzofuran-6-yl)oxy]ethyl acetate |

InChI |

InChI=1S/C15H16O6/c1-9(16)14-13(21-7-6-19-10(2)17)8-12-11(4-5-20-12)15(14)18-3/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

OQXOQYNHVSWQAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1OC)C=CO2)OCCOC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.